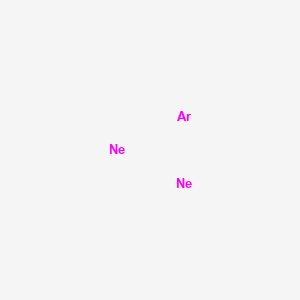![molecular formula C10H8Br3NO5S B12569572 N-[3-(Tribromomethanesulfonyl)benzoyl]glycine CAS No. 299446-72-3](/img/structure/B12569572.png)
N-[3-(Tribromomethanesulfonyl)benzoyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Tribromomethanesulfonyl)benzoyl]glycine is a chemical compound with the molecular formula C10H8Br3NO5S It is a derivative of glycine, an amino acid, and contains a benzoyl group substituted with a tribromomethanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Tribromomethanesulfonyl)benzoyl]glycine typically involves the reaction of glycine with benzoyl chloride to form benzoyl glycine, followed by the introduction of the tribromomethanesulfonyl group. The reaction conditions often require a base, such as sodium hydroxide, to facilitate the nucleophilic attack of glycine on the benzoyl chloride. The reaction proceeds as follows:
- Dissolve glycine in a sodium hydroxide solution.
- Add benzoyl chloride to the solution and stir until the reaction is complete.
- Introduce tribromomethanesulfonyl chloride to the reaction mixture.
- Purify the product through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
N-[3-(Tribromomethanesulfonyl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of the tribromomethanesulfonyl group.
Substitution: The tribromomethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler benzoyl glycine derivatives.
科学研究应用
N-[3-(Tribromomethanesulfonyl)benzoyl]glycine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-[3-(Tribromomethanesulfonyl)benzoyl]glycine involves its interaction with specific molecular targets. The tribromomethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
N-Benzoylglycine: A simpler derivative without the tribromomethanesulfonyl group.
N-(Benzoyl)glycinanilide: Contains an anilide group, showing anticonvulsant activity.
Hippuric Acid: Another benzoyl glycine derivative, commonly found in urine.
Uniqueness
N-[3-(Tribromomethanesulfonyl)benzoyl]glycine is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
299446-72-3 |
|---|---|
分子式 |
C10H8Br3NO5S |
分子量 |
493.95 g/mol |
IUPAC 名称 |
2-[[3-(tribromomethylsulfonyl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C10H8Br3NO5S/c11-10(12,13)20(18,19)7-3-1-2-6(4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |
InChI 键 |
BRGOYQODCANOHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(Br)(Br)Br)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
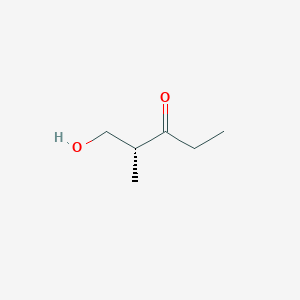

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
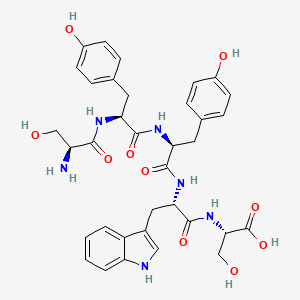
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
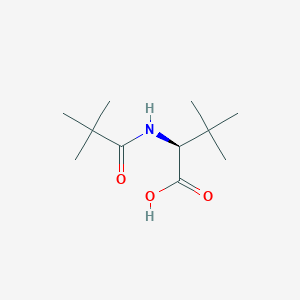
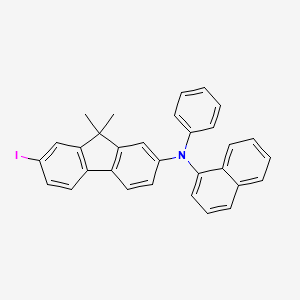

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
